2-(3-Methoxycarbonylphenyl)benzoic acid
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Overview
Description
2-(3-Methoxycarbonylphenyl)benzoic acid is an organic compound with the molecular formula C15H12O4 It is a derivative of benzoic acid, where the phenyl ring is substituted with a methoxycarbonyl group at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Methoxycarbonylphenyl)benzoic acid typically involves the reaction of 3-chlorobenzoic acid with methanol in the presence of a base, followed by a Suzuki-Miyaura coupling reaction. The reaction conditions often include the use of palladium catalysts and boron reagents . The process can be summarized as follows:
Esterification: 3-chlorobenzoic acid reacts with methanol in the presence of a base to form methyl 3-chlorobenzoate.
Suzuki-Miyaura Coupling: Methyl 3-chlorobenzoate undergoes a coupling reaction with phenylboronic acid in the presence of a palladium catalyst to form this compound.
Industrial Production Methods
Industrial production methods for this compound involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for high yield and purity, often involving continuous flow reactors and automated systems to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions
2-(3-Methoxycarbonylphenyl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the methoxycarbonyl group to a hydroxyl group or an alkyl group.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophilic substitution reactions often use reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
2-(3-Methoxycarbonylphenyl)benzoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reference standard in analytical chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development and as a pharmacological tool in biochemical studies.
Mechanism of Action
The mechanism of action of 2-(3-Methoxycarbonylphenyl)benzoic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of certain enzymes or receptors, affecting various biochemical processes. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
2-(3-Methoxycarbonylphenyl)benzoic acid can be compared with other similar compounds, such as:
3-Methoxycarbonylbenzoic acid: Lacks the phenyl substitution, resulting in different chemical properties and reactivity.
2-Methoxycarbonylphenylbenzoic acid:
3-Methoxybenzoic acid: Lacks the carbonyl group, leading to different chemical behavior and uses.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical properties and makes it suitable for various specialized applications .
Properties
IUPAC Name |
2-(3-methoxycarbonylphenyl)benzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12O4/c1-19-15(18)11-6-4-5-10(9-11)12-7-2-3-8-13(12)14(16)17/h2-9H,1H3,(H,16,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WAFGUHOIRJDARG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC(=C1)C2=CC=CC=C2C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40683316 |
Source
|
Record name | 3'-(Methoxycarbonyl)[1,1'-biphenyl]-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40683316 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
171905-91-2 |
Source
|
Record name | 3'-(Methoxycarbonyl)[1,1'-biphenyl]-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40683316 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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